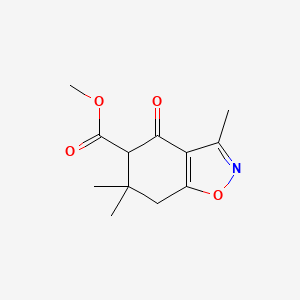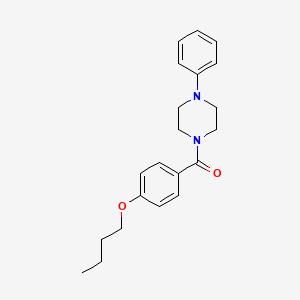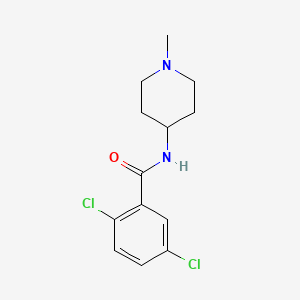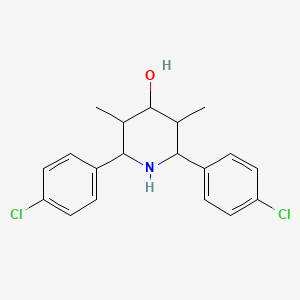![molecular formula C28H30ClN3O5 B5177231 (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE](/img/structure/B5177231.png)
(2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, a methoxyphenyl group, and a morpholinylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Amide Bond: The amide bond is formed by reacting the intermediate with a suitable amine under dehydrating conditions.
Introduction of the Morpholinylpropyl Group: The morpholinylpropyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the amide bond and the chlorophenyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2Z)-3-[5-(3-BROMOPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE
- **(2Z)-3-[5-(3-FLUOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE
- **(2Z)-3-[5-(3-METHYLPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, in particular, may confer unique chemical and biological properties compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O5/c1-35-23-8-6-20(7-9-23)27(33)31-25(28(34)30-12-3-13-32-14-16-36-17-15-32)19-24-10-11-26(37-24)21-4-2-5-22(29)18-21/h2,4-11,18-19H,3,12-17H2,1H3,(H,30,34)(H,31,33)/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHRPXKYVRNHY-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5177158.png)
![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
![Propan-2-yl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5177168.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)

![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)

![2-bromo-N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5177218.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)


![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
